Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H9BrO4S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science . This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a sulfone group attached to the benzothiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide typically involves the bromination of benzo[b]thiophene followed by esterification and oxidation reactions. One common method includes the following steps:
Bromination: Benzo[b]thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Higher oxidized benzothiophene derivatives.
Reduction: Benzothiophene sulfides or thiols.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell signaling, apoptosis, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromobenzo[b]thiophene: Lacks the ester and sulfone groups, making it less reactive in certain chemical reactions.
Ethyl benzo[b]thiophene-3-carboxylate: Lacks the bromine and sulfone groups, affecting its chemical properties and reactivity.
Benzo[b]thiophene-3-carboxylate 1,1-dioxide: Lacks the bromine and ethyl ester groups, altering its solubility and biological activity.
Uniqueness
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is unique due to the combination of its bromine, ester, and sulfone groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrO4S |
---|---|
Molekulargewicht |
317.16 g/mol |
IUPAC-Name |
ethyl 5-bromo-1,1-dioxo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4S/c1-2-16-11(13)9-6-17(14,15)10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GWODUCKNXDVAST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CS(=O)(=O)C2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.